molecular formula C10H5BrF3N3O B1384213 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338757-54-3

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384213
CAS No.: 338757-54-3
M. Wt: 320.07 g/mol
InChI Key: JUCVUSOJYXQXFD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with bromine, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinyl and pyrimidinol moieties can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and pyridinyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    5-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol: Chlorine substitution instead of bromine, potentially altering its chemical properties and applications.

    5-Bromo-2-(2-pyridinyl)-4-pyrimidinol: Missing the trifluoromethyl group, which can influence its lipophilicity and biological interactions.

Uniqueness

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol stands out due to the combination of bromine, pyridinyl, and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCVUSOJYXQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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